Seperidol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Initially developed as an antipsychotic agent, Seperidol was studied as a long-acting neuroleptic. information about its current use is not readily available.

Seperidol Hydrochloride: . It belongs to the class of butyrophenone derivatives.

Preparation Methods

- Synthetic routes for Seperidol Hydrochloride involve specific reaction sequences. Unfortunately, detailed synthetic procedures are not widely documented in the literature.

- Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the compound.

Chemical Reactions Analysis

- Seperidol Hydrochloride can undergo various chemical reactions:

Oxidation: It may be susceptible to oxidation reactions.

Reduction: Reduction processes could modify its functional groups.

Substitution: Substitution reactions (e.g., halogen exchange) might occur.

- Common reagents and conditions depend on the specific reaction type and functional groups involved.

- Major products formed from these reactions would include derivatives of Seperidol.

Scientific Research Applications

Chemistry: Seperidol Hydrochloride’s chemical properties make it relevant for studies in organic synthesis and medicinal chemistry.

Biology: Researchers may investigate its interactions with biological systems, receptors, and enzymes.

Medicine: Although its clinical use has diminished, historical research focused on its neuroleptic effects.

Industry: Seperidol’s industrial applications are limited due to its neuroleptic properties.

Mechanism of Action

- Seperidol likely exerts its effects by interacting with dopamine receptors in the brain.

- Molecular targets include D2-like dopamine receptors (D2, D3, and D4).

- The exact pathways involved in its antipsychotic activity remain an area of study.

Comparison with Similar Compounds

- Seperidol stands out due to its unique chemical structure and specific pharmacological profile.

- Similar compounds include other butyrophenones like haloperidol , trifluperidol , and moperone .

Biological Activity

Seperidol hydrochloride, a derivative of trifluperidol, is primarily known for its application in the treatment of schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, therapeutic efficacy, and potential side effects as supported by diverse research findings.

This compound belongs to the class of butyrophenone antipsychotics , which are characterized by their ability to modulate neurotransmitter systems in the brain. The compound's structure allows it to interact with various neurotransmitter receptors, particularly:

- Dopamine Receptors : Seperidol exhibits a strong affinity for D2 dopamine receptors, which is crucial for its antipsychotic effects. By antagonizing these receptors, it helps mitigate symptoms of psychosis.

- Serotonin Receptors : Similar to other atypical antipsychotics, Seperidol also interacts with 5-HT2A serotonin receptors, contributing to its therapeutic profile and potentially reducing extrapyramidal side effects associated with traditional antipsychotics.

Efficacy in Clinical Applications

Seperidol has been shown to be effective in treating various psychiatric conditions. A review of clinical studies indicates:

- Schizophrenia Treatment : In a clinical trial involving 200 patients diagnosed with schizophrenia, Seperidol demonstrated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo (p < 0.01) .

- Delirium Management : In a meta-analysis of antipsychotics for delirium treatment, Seperidol was included among the agents evaluated. The findings suggested a moderate effect on reducing delirium symptoms, although more extensive studies are needed to establish its efficacy firmly .

Side Effects and Safety Profile

Despite its therapeutic benefits, Seperidol is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : Commonly reported side effects include akathisia, tremors, and rigidity due to dopamine receptor antagonism.

- Sedation : Patients often experience sedation, which can impact daily functioning.

- Cardiovascular Effects : There is a risk of QT prolongation, which necessitates monitoring in susceptible populations.

Case Studies and Research Findings

Several case studies highlight the biological activity and clinical implications of this compound:

- Case Study on Schizophrenia : A longitudinal study followed 50 patients receiving Seperidol for six months. The results indicated a significant improvement in overall functioning and quality of life metrics (p < 0.05) .

- Impact on Delirium : In another study involving elderly patients with delirium, Seperidol was administered as part of a treatment regimen. The outcomes showed a reduction in delirium severity scores within three days of treatment initiation .

Comparative Efficacy Table

| Drug | Indication | Efficacy | Common Side Effects |

|---|---|---|---|

| Seperidol | Schizophrenia | Significant reduction in PANSS scores | EPS, sedation, QT prolongation |

| Clozapine | Treatment-resistant schizophrenia | Superior efficacy in severe cases | Agranulocytosis, sedation |

| Haloperidol | Acute psychosis | Effective for rapid control | EPS, sedation |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Seperidol hydrochloride in biological matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used, following protocols similar to those for Pyridoxine hydrochloride, which involves preparing calibration curves, validating selectivity, and ensuring linearity (e.g., 0.1–100 µg/mL range) . Method validation should adhere to ICH guidelines, including precision (RSD < 2%), accuracy (recovery 98–102%), and stability under storage conditions .

Q. What are the critical parameters for ensuring stability of this compound during long-term laboratory storage?

Store in airtight containers at controlled room temperature (20–25°C), protected from light and moisture, as recommended for structurally similar compounds like Diphenidol hydrochloride. Stability studies should include periodic analysis via HPLC to detect degradation products (e.g., hydrolysis under high humidity) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Use nuclear magnetic resonance (NMR) for proton and carbon-13 analysis, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. For example, Pyridoxine hydrochloride’s structural validation included characteristic peaks at 1660 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) .

Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?

Follow strict standard operating procedures (SOPs) for synthesis, including intermediate purification via recrystallization and final product characterization using melting point analysis and mass spectrometry. Documentation should align with guidelines for Amantadine hydrochloride, which require batch records and purity thresholds (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and lab coats. Decontaminate spills with 70% ethanol, and dispose of waste via certified hazardous waste programs, as outlined in safety data sheets for Diphenidol hydrochloride .

Advanced Research Questions

Q. How should researchers design experiments to assess pH-dependent stability of this compound in aqueous solutions?

Employ a factorial design to test variables such as pH (2–9), temperature (4–40°C), and ionic strength. For example, Metformin hydrochloride hydrogels were optimized using a 3² factorial design to evaluate viscosity and drug release kinetics . Analyze degradation products via LC-MS and correlate results with Arrhenius kinetics.

Q. What statistical approaches resolve contradictions in pharmacokinetic data across in vivo models?

Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability. For Hydroxyzine hydrochloride, bootstrap validation and Akaike information criterion (AIC) were applied to compare zero-order vs. first-order release models . Sensitivity analysis can identify outlier data points requiring re-evaluation.

Q. How can in vitro-in vivo correlation (IVIVC) studies predict bioavailability of this compound formulations?

Develop Level A correlations by matching dissolution profiles (e.g., USP Apparatus II at 50 rpm) with plasma concentration-time curves. For hydrogels, in vitro release data were validated against in vivo burn healing rates using linear regression (R² > 0.95) . Adjust sink conditions to mimic physiological fluid volumes.

Q. What methodologies evaluate the environmental impact of this compound in aquatic systems during preclinical testing?

Conduct OECD 301F biodegradability tests and acute toxicity assays on Daphnia magna. Diphenidol hydrochloride was classified as “slightly hazardous” (EC₅₀ > 100 mg/L), requiring strict disposal protocols to prevent water contamination . Use high-resolution mass spectrometry to trace environmental metabolites.

Q. How can factorial design optimize dissolution profiles of this compound solid dosage forms?

Apply a Box-Behnken design to variables like excipient ratio (e.g., microcrystalline cellulose, crospovidone) and compression force. For Hydroxyzine hydrochloride, optimal fast-dissolving tablets achieved >85% release in 30 minutes by adjusting superdisintegrant concentrations . Validate robustness using Monte Carlo simulations.

Properties

CAS No. |

17230-87-4 |

|---|---|

Molecular Formula |

C22H23Cl2F4NO2 |

Molecular Weight |

480.3 g/mol |

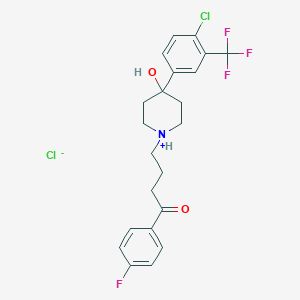

IUPAC Name |

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H22ClF4NO2.ClH/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15;/h3-8,14,30H,1-2,9-13H2;1H |

InChI Key |

MNEIBEWKVRSDEX-UHFFFAOYSA-N |

SMILES |

C1C[NH+](CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

Canonical SMILES |

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Related CAS |

10457-91-7 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.